molecular formula C21H21N3O3S2 B3480803 4-(2-{[(4-PHENOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE

4-(2-{[(4-PHENOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE

Cat. No.: B3480803
M. Wt: 427.5 g/mol
InChI Key: WIYQVMCGNIRVRV-UHFFFAOYSA-N
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Description

4-(2-{[(4-PHENOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a phenoxy group, an anilino group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(4-PHENOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-phenoxyaniline with a carbothioylating agent to form the intermediate 4-phenoxyanilinocarbothioyl. This intermediate is then reacted with an ethylamine derivative to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(4-PHENOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2-{[(4-PHENOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[(4-PHENOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE
  • 4-(2-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE

Uniqueness

4-(2-{[(4-PHENOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is unique due to its phenoxy group, which can impart different chemical properties compared to its ethoxy or methoxy analogs. This uniqueness can affect its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(4-phenoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c22-29(25,26)20-12-6-16(7-13-20)14-15-23-21(28)24-17-8-10-19(11-9-17)27-18-4-2-1-3-5-18/h1-13H,14-15H2,(H2,22,25,26)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYQVMCGNIRVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-{[(4-PHENOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE

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